molecular formula C60H82N2O4 B3120011 N,N'-Dioctadecyl-3,4,9,10-perylenedicarboximide CAS No. 25834-02-0

N,N'-Dioctadecyl-3,4,9,10-perylenedicarboximide

Cat. No. B3120011
CAS RN: 25834-02-0
M. Wt: 895.3 g/mol
InChI Key: SPPVDEHBIATCNG-UHFFFAOYSA-N
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Description

N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide, also known as PTCDI-C8, is an organic compound used as an electron-transporting (n-type) organic semiconductor . It is suitable for the fabrication of n-channel organic field-effect transistors (OFETs) .


Synthesis Analysis

The synthesis of N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide involves the formation of vertical nanostructures with a simple chemical treatment over a thermally evaporated thin film of PTCDI-C8 . These nanostructures are used as an electron-accepting material in solar cell devices .


Molecular Structure Analysis

The empirical formula of N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide is C40H42N2O4 . It has a molecular weight of 614.77 . The SMILES string representation of its structure is CCCCCCCCN1C(=O)c2ccc3c4ccc5C(=O)N(CCCCCCCC)C(=O)c6ccc(c7ccc(C1=O)c2c37)c4c56 .


Chemical Reactions Analysis

N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide is used in the fabrication of opto-electronic based devices such as light-emitting diodes, photovoltaic cells, and field-effect transistors . It interacts with the substrate through both perylene-core and O=C-N groups .


Physical And Chemical Properties Analysis

N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide is a solid with a melting point greater than 300°C . It has a maximum absorption wavelength (λmax) of 526 nm . It exhibits n-type semiconductor properties with a mobility of 1.7 cm²/V·s .

Scientific Research Applications

Safety and Hazards

N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) .

Future Directions

N,N’-Dioctadecyl-3,4,9,10-perylenedicarboximide can be used to fabricate a wide range of opto-electronic based devices such as light-emitting diodes, photovoltaic cells, and field-effect transistors . Its use in these applications suggests potential future directions in the field of organic semiconductors.

properties

IUPAC Name

7,18-dioctadecyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H82N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-61-57(63)49-39-35-45-47-37-41-51-56-52(42-38-48(54(47)56)46-36-40-50(58(61)64)55(49)53(45)46)60(66)62(59(51)65)44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34,43-44H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPVDEHBIATCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCCCCCCCCCCCC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H82N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129430
Record name 2,9-Dioctadecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

895.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dioctadecyl-3,4,9,10-perylenedicarboximide

CAS RN

25834-02-0
Record name 2,9-Dioctadecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25834-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,9-Dioctadecylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-dioctadecyl
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